molecular formula C11H14N2O2 B15237394 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid

6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid

Cat. No.: B15237394
M. Wt: 206.24 g/mol
InChI Key: RZJLEDUQUYLGTF-VIFPVBQESA-N
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Description

6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid: is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Industry:

    Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .

Comparison with Similar Compounds

  • Pyridine-2-carboxylic acid
  • Pyridine-4-carboxylic acid
  • 2-Piperidylpyridine

Comparison:

  • Pyridine-2-carboxylic acid and Pyridine-4-carboxylic acid differ in the position of the carboxylic acid group on the pyridine ring, which affects their reactivity and interaction with biological targets.
  • 2-Piperidylpyridine lacks the carboxylic acid group, which reduces its ability to form hydrogen bonds and interact with enzymes compared to 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-[(2S)-piperidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m0/s1

InChI Key

RZJLEDUQUYLGTF-VIFPVBQESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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